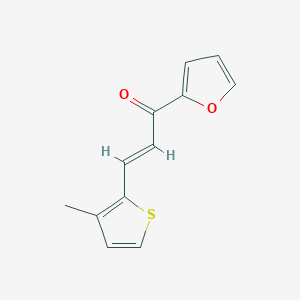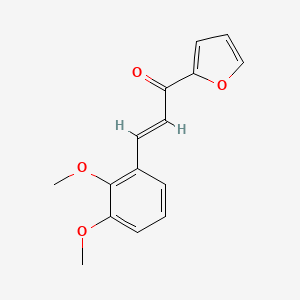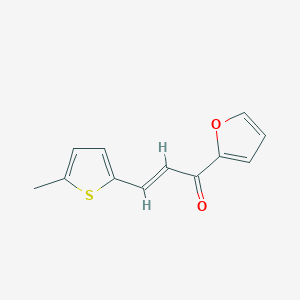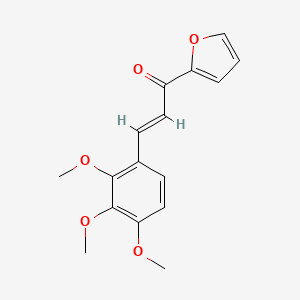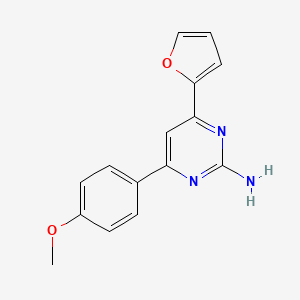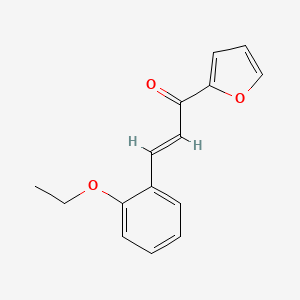
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, or 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as furanones, which are characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms. This compound has been studied for its potential to act as an inhibitor of certain enzymes, as well as its ability to interact with proteins, nucleic acids, and other biomolecules. We will also discuss potential future directions of research related to this compound.
Mecanismo De Acción
The mechanism of action of 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and histone deacetylase. Furthermore, this compound has been found to interact with proteins, nucleic acids, and other biomolecules, which suggests that it may have a direct effect on these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one are not yet fully understood. However, it has been found to inhibit certain enzymes, such as cytochrome P450 and histone deacetylase. Additionally, this compound has been found to interact with proteins, nucleic acids, and other biomolecules. These properties suggest that it may have an effect on the activity of these molecules, which could lead to changes in biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced in high yields. Additionally, it has been found to interact with proteins, nucleic acids, and other biomolecules, which makes it a potential tool for studying biological pathways and processes. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to fully understand its effects.
Direcciones Futuras
There are several potential future directions of research related to 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one. These include further studies into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects is needed to fully understand its potential uses in laboratory experiments. Finally, further studies into its interactions with proteins, nucleic acids, and other biomolecules are needed to determine its potential use in studying biological pathways and processes.
Métodos De Síntesis
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 2-ethoxyphenol and furan-2-carbaldehyde in the presence of a base catalyst. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) and yields a product with a yield of up to 95%. The reaction is reversible, and the product can be isolated by extraction with an appropriate solvent, such as ethyl acetate.
Aplicaciones Científicas De Investigación
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of certain enzymes, including cytochrome P450 and histone deacetylase. Additionally, this compound has been found to interact with proteins, nucleic acids, and other biomolecules. These properties make it a potential tool for studying biological pathways and processes.
Propiedades
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-14-7-4-3-6-12(14)9-10-13(16)15-8-5-11-18-15/h3-11H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARINJNXFFLAJT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

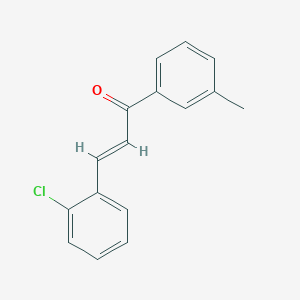

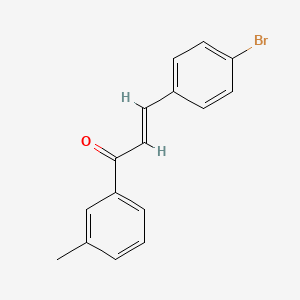


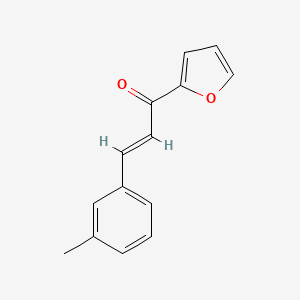

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
